molecular formula C17H20F6N2O3 B194605 R-(-)-Flecainide CAS No. 99495-90-6

R-(-)-Flecainide

Cat. No.: B194605
CAS No.: 99495-90-6
M. Wt: 414.34 g/mol
InChI Key: DJBNUMBKLMJRSA-LLVKDONJSA-N
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Description

R-(–)-Flecainide is the (R) enantiomer of the antiarrhythmic agent flecainide. R-(–)-Flecainide prevents chloroform-induced ventricular fibrillation in mice (ED50 = 14.5 mg/kg). It also prevents ouabain-induced ectopic ventricular tachycardia in anesthetized dogs.
A stereoisomer of Flecainide. Flecainide is a class 1C antiarrhythmic drug especially used for the management of supraventricular arrhythmia.

Properties

IUPAC Name

N-[[(2R)-piperidin-2-yl]methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBNUMBKLMJRSA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424962
Record name R-(-)-Flecainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99495-90-6
Record name R-(-)-Flecainide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (1.5 g), 2-(aminomethyl)piperidine (0.62 g) in toluene (3 ml) was stirred at reflux for 10 hours. After cooling to room temperature, water (10 ml) was added and two layers solution were separated. The aqueous layer was extracted with toluene (2×10 ml) and the combined organic layers were washed with water (3×10 ml). The organic layer was concentrated under reduced pressure to give Flecainide free base as a white solid (1.63 g, 85%).
Quantity
1.5 g
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reactant
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0.62 g
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3 mL
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solvent
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Quantity
10 mL
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reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Dissolve in 48 ml of toluene 12.0 g (0.03 mol) of trifluoroethanol 2,5-bis-trifluoroethoxybenzoate. Add 3.94 g (0.0345 mol) of 2-aminomethylpiperidine and heat the solution to a temperature of 80°±5° C. for 8 hours. Cool to 50° C. and add 36 ml of water. Carry out the separation at a temperature of 45°±5° C. Concentrate the organic phase under vacuum at a temperature of 35°±5° C. so as to eliminate as much toluene as possible. A semi-solid residue is obtained which is dissolved in 20 ml of methanol and concentrated again to a residue under vacuum. Methanol (40 ml) is then added and heated with refluxing until a yellow solution is obtained. Then cool until the crude base crystallizes, the precipitation is completed by adding 40 ml of water.
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48 mL
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3.94 g
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36 mL
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crude base
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20 mL
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Synthesis routes and methods IV

Procedure details

In yet another aspect of the invention, a method of preparing a 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide is provided which comprises the following steps. The compound 1,4-dibromobenzene is contacted with an alkali metal 2,2,2-trifluoroethoxide in the presence of cuprous or cupric ion and in a strongly polar solvent comprising 2,2,2-trifluoroethanol to yield 1,4-bis(2,2,2-trifluoroethoxy)benzene. Then, in the presence of a Lewis acid catalyst, the 1,4-bis(2,2,2-trifluoroethoxy)benzene is treated with an acetylation agent under conditions to create 2,5-bis(2,2,2-trifluoroethoxy)acetophenone. The methyl moiety of the acetophenone function of the 2,5-bis(2,2,2-trifluoroethoxy)acetophenone is thereafter replaced using hypochlorite to yield 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. Subsequently, the 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is treated with an inorganic chloride to provide 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid chloride. Finally, the resultant 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid chloride is contacted with 2-aminomethylpiperidine, whereby there is formed 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of CYP2D6 in the metabolism of flecainide enantiomers?

A1: The enzyme CYP2D6 plays a significant role in the stereoselective metabolism of flecainide. Studies show that individuals with reduced CYP2D6 activity, such as those carrying the CYP2D610/10 genotype, exhibit a lower ratio of (S)- to (R)-flecainide in terms of area under the curve (AUC) and urinary excretion compared to individuals with higher CYP2D6 activity []. This finding suggests that CYP2D6 preferentially metabolizes the S-(+)-enantiomer, leading to differences in enantiomeric ratios depending on an individual's metabolic capacity [].

Q2: How does the co-administration of quinidine, a CYP2D6 inhibitor, affect R-(-)-flecainide levels in patients chronically treated with flecainide?

A2: Research indicates that in patients extensively metabolizing flecainide, the addition of low-dose quinidine, a potent inhibitor of CYP2D6, significantly reduces the clearance of this compound []. This reduction in clearance is attributed to a decrease in the metabolic clearance of this compound, leading to increased plasma concentrations of the enantiomer []. Importantly, this effect was not observed in individuals identified as poor metabolizers of CYP2D6 [].

Q3: Can the ratio of flecainide enantiomers be used as a biomarker for CYP2D6 activity?

A3: Research suggests that the ratio of (S)- to (R)-flecainide, specifically the S/R ratio of trough serum concentrations, can potentially serve as a marker for assessing CYP2D6 activity []. This finding implies that measuring the enantiomeric ratio of flecainide in serum could provide insights into an individual's CYP2D6 metabolic capacity, which may have implications for personalized medicine approaches in the context of flecainide therapy [].

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